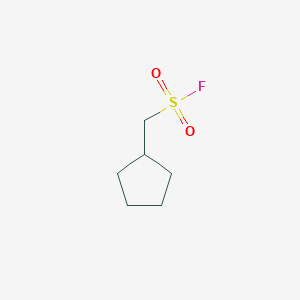
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both bromine and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to bromodifluoromethylated compounds with broad functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions can form difluorocyclopentanones.
Common Reagents and Conditions
Common reagents used in these reactions include dibromodifluoromethane, catalytic eosin Y, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature and visible light irradiation for photochemical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions yield new compounds with different substituents, while cycloaddition reactions produce difluorocyclopentanones.
Scientific Research Applications
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications compared to bromodifluoromethyl derivatives.
Uniqueness
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which imparts specific reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H7BrF2N2 |
|---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
3-[bromo(difluoro)methyl]-1-ethylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3 |
InChI Key |
CFSPFKPWXWSHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
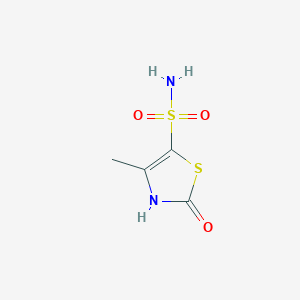
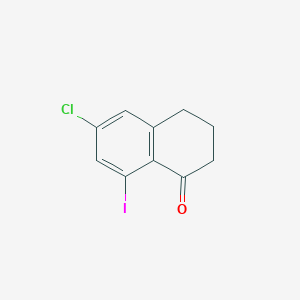
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)
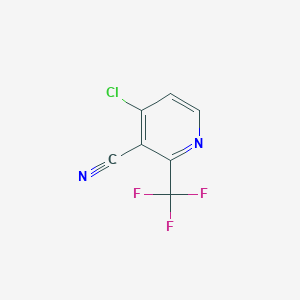
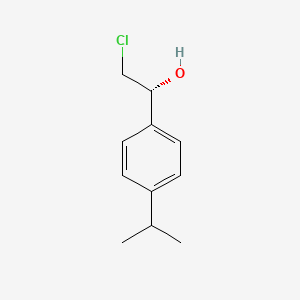

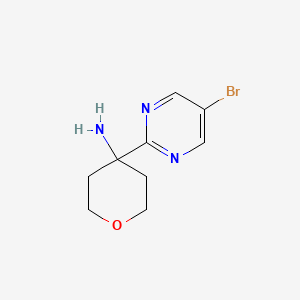
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

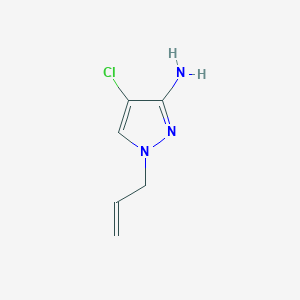
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
